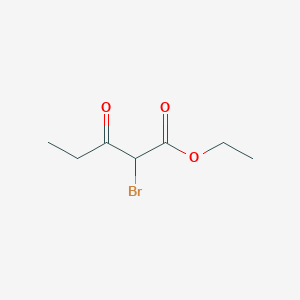

Ethyl 2-bromo-3-oxopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-bromo-3-oxopentanoate: is an organic compound with the molecular formula C7H11BrO3. It is a derivative of pentanoic acid and contains a bromine atom, a keto group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxopentanoate can be synthesized through the bromination of ethyl 3-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar bromination reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-bromo-3-oxopentanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed:

Nucleophilic substitution: Formation of substituted pentanoates.

Reduction: Formation of ethyl 2-bromo-3-hydroxypentanoate.

Hydrolysis: Formation of 2-bromo-3-oxopentanoic acid and ethanol.

Applications De Recherche Scientifique

Chemistry: Ethyl 2-bromo-3-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It serves as a building block for the development of compounds with antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of fragrances and flavoring agents .

Mécanisme D'action

The mechanism of action of ethyl 2-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and reducing agentsThe keto group can undergo reduction to form hydroxyl derivatives, which can further participate in chemical transformations .

Comparaison Avec Des Composés Similaires

Ethyl 3-bromo-2-oxopentanoate: Similar structure but with the bromine atom at a different position.

Ethyl 2-chloro-3-oxopentanoate: Contains a chlorine atom instead of bromine.

Ethyl 2-bromo-3-hydroxypentanoate: The keto group is reduced to a hydroxyl group.

Uniqueness: Ethyl 2-bromo-3-oxopentanoate is unique due to its specific substitution pattern and reactivity. The presence of both a bromine atom and a keto group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Activité Biologique

Ethyl 2-bromo-3-oxopentanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H13BrO3. It is characterized by the presence of a bromine atom at the second carbon and a keto group, which contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds with potential biological activity.

- Reduction and Oxidation : The carbonyl group can undergo reduction to form alcohol derivatives or oxidation to yield carboxylic acids, both of which may exhibit different biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial effects.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in various models, including human leukemia and breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal evaluated the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of increased apoptosis as measured by flow cytometry .

- Antimicrobial Testing : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ethyl 2-chloro-3-oxopentanoate | C8H13ClO3 | Moderate antimicrobial activity |

| Ethyl 3-bromo-2-oxobutanoate | C7H11BrO3 | Anticancer properties |

| Ethyl 2-bromo-3-hydroxypentanoate | C8H15BrO3 | Enhanced reactivity in nucleophilic substitution |

Propriétés

Formule moléculaire |

C7H11BrO3 |

|---|---|

Poids moléculaire |

223.06 g/mol |

Nom IUPAC |

ethyl 2-bromo-3-oxopentanoate |

InChI |

InChI=1S/C7H11BrO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 |

Clé InChI |

LQCVYVLCWYFSKY-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C(C(=O)OCC)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.